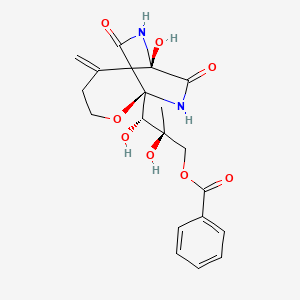

Bicyclomycin, 3'-benzoate

説明

Structure

3D Structure

特性

CAS番号 |

37134-40-0 |

|---|---|

分子式 |

C19H22N2O8 |

分子量 |

406.4 g/mol |

IUPAC名 |

[(2S,3S)-2,3-dihydroxy-3-[(6S)-6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl]-2-methylpropyl] benzoate |

InChI |

InChI=1S/C19H22N2O8/c1-11-8-9-29-19(16(25)20-18(11,27)15(24)21-19)14(23)17(2,26)10-28-13(22)12-6-4-3-5-7-12/h3-7,14,23,26-27H,1,8-10H2,2H3,(H,20,25)(H,21,24)/t14-,17-,18-,19?/m0/s1 |

InChIキー |

YYGLCPHONATYBU-CTQCHYAJSA-N |

異性体SMILES |

C[C@](COC(=O)C1=CC=CC=C1)([C@@H](C23C(=O)N[C@](C(=C)CCO2)(C(=O)N3)O)O)O |

正規SMILES |

CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O |

外観 |

White solid |

同義語 |

FR2054 |

製品の起源 |

United States |

Biosynthetic Pathways and Engineering of Bicyclomycin

Elucidation of the Bicyclomycin (B1666983) Biosynthetic Gene Cluster (BCM)

The biosynthesis of bicyclomycin remained largely enigmatic for decades after its discovery. Early feeding studies suggested that it was derived from L-leucine and L-isoleucine, but the enzymatic machinery was unknown. nih.govnih.gov A breakthrough came with the application of modern genome mining techniques, which successfully identified and characterized the complete biosynthetic gene cluster responsible for its production. acs.org

Genomic identification and characterization of the bcm cluster

Using a genome mining approach, researchers sequenced the genome of the known bicyclomycin producer, Streptomyces cinnamoneus (also known as Streptomyces sapporoensis), and searched for genes encoding enzymes capable of producing the diketopiperazine core. nih.govacs.orgamazonaws.com This led to the identification of a single putative cyclodipeptide synthase (CDPS) gene within a larger cluster of co-located genes, designated the bcm cluster. acs.org

The identified bcm gene cluster was found to contain all the necessary enzymatic machinery for bicyclomycin's complex synthesis. nih.gov Bioinformatic analysis predicted that the cluster encodes a CDPS (BcmA), five 2-oxoglutarate-dependent (2-OG) dioxygenases (BcmB, C, E, F, G), one cytochrome P450 monooxygenase (BcmD), and a major facilitator superfamily (MFS) transporter (BcmH), presumed to be involved in resistance and export. nih.govacs.orgbiorxiv.orgresearchgate.net

A surprising discovery from this research was the identification of homologous bcm gene clusters in a wide range of other bacteria, including hundreds of isolates of the opportunistic human pathogen Pseudomonas aeruginosa. nih.govnih.govbiorxiv.org The gene organization in P. aeruginosa is nearly identical to that in S. cinnamoneus, representing a rare case of horizontal gene transfer of an intact antibiotic biosynthetic pathway between distantly related Gram-positive and Gram-negative bacteria. nih.govbiorxiv.orgasm.org

Table 1: Genes of the Bicyclomycin (bcm) Biosynthetic Gene Cluster

| Gene | Predicted Protein Function | Organism(s) of Identification |

|---|---|---|

| bcmA | Cyclodipeptide synthase (CDPS) | Streptomyces cinnamoneus, Pseudomonas aeruginosa |

| bcmB | 2-oxoglutarate-dependent dioxygenase | Streptomyces cinnamoneus, Pseudomonas aeruginosa |

| bcmC | 2-oxoglutarate-dependent dioxygenase | Streptomyces cinnamoneus, Pseudomonas aeruginosa |

| bcmD | Cytochrome P450 monooxygenase | Streptomyces cinnamoneus, Pseudomonas aeruginosa |

| bcmE | 2-oxoglutarate-dependent dioxygenase | Streptomyces cinnamoneus, Pseudomonas aeruginosa |

| bcmF | 2-oxoglutarate-dependent dioxygenase | Streptomyces cinnamoneus, Pseudomonas aeruginosa |

| bcmG | 2-oxoglutarate-dependent dioxygenase | Streptomyces cinnamoneus, Pseudomonas aeruginosa |

| bcmH | MFS transporter | Streptomyces cinnamoneus |

Enzymatic steps and their molecular mechanisms

The elucidation of the bcm cluster allowed for the detailed investigation of the enzymatic cascade that transforms two simple amino acids into the complex bicyclic antibiotic.

The first step in bicyclomycin biosynthesis is the formation of its 2,5-diketopiperazine (DKP) scaffold. nih.gov This reaction is catalyzed by BcmA, a cyclodipeptide synthase (CDPS). agscientific.comacs.orgbiorxiv.org Unlike the large, modular non-ribosomal peptide synthetases (NRPSs), CDPSs are smaller enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) hijacked from the primary metabolic machinery. nih.govacs.orguni-marburg.de BcmA is a tRNA-dependent CDPS that specifically condenses L-isoleucyl-tRNA and L-leucyl-tRNA to form the cyclic dipeptide precursor, cyclo(L-Ile-L-Leu) (cIL). nih.govnih.govacs.org Heterologous expression of the bcmA gene alone in E. coli resulted in the production of cIL, confirming its role as the catalyst for the initial cyclization step. acs.org

The conversion of the simple cIL core into bicyclomycin requires a remarkable series of oxidative modifications. nih.gov The bcm cluster encodes a suite of six oxidative enzymes to carry out this complex chemistry: five non-heme iron and 2-oxoglutarate-dependent (Fe(II)/α-KG) dioxygenases (BcmB, BcmC, BcmE, BcmF, BcmG) and one cytochrome P450 monooxygenase (BcmD). nih.govbiorxiv.orgresearchgate.net These enzymes catalyze a cascade of reactions, including multiple hydroxylations and the formation of the characteristic ether bridge. researchgate.netnih.gov

Functional studies, including in vitro reconstitutions and analysis of mutant strains, have begun to assign specific roles to these enzymes. nih.govresearchgate.net For instance, research has shown that BcmC and BcmE are Fe/α-KG hydroxylases that catalyze regioselective hydroxylations on unactivated sp³ carbons of the DKP core. nih.gov Three of these dioxygenases (BcmE, BcmC, and BcmG) work sequentially to hydroxylate specific C-H bonds on the cyclodipeptide scaffold with exquisite regio- and stereoselectivity, employing distinct strategies to control the site of oxidation. nih.gov The cytochrome P450, BcmD, is also essential for one of the oxidative steps. nih.govuni-marburg.de The final cyclization, which forms the defining bicyclic [4.2.2] ring system, involves an enzyme-catalyzed intramolecular attack of an alcohol on an epoxide to form the eight-membered ether ring. researchgate.net

The proposed biosynthetic pathway has been substantiated by the isolation and characterization of key intermediates. By creating in-frame deletion mutants for specific genes within the bcm cluster in S. cinnamoneus, researchers were able to cause the accumulation of specific biosynthetic intermediates. researchgate.net These accumulated compounds were then purified and their structures were elucidated using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

This approach allowed for the confirmation of the pathway's progression and the determination of the stereochemistry of the intermediates. researchgate.net For example, analysis of intermediates confirmed the order of hydroxylations and the stereochemical configuration of newly formed chiral centers. researchgate.netresearchgate.net Furthermore, heterologous expression of the entire cluster from P. aeruginosa yielded a final product that was proven to be stereochemically identical to authentic bicyclomycin produced by S. cinnamoneus. nih.govasm.org

Functional analysis of oxidative enzymes: iron-dependent oxidases, 2-oxoglutarate-dependent dioxygenases, and cytochrome P450 monooxygenases

Heterologous Expression Systems for Bicyclomycin Production

The discovery of the bcm gene cluster, particularly its presence in more genetically tractable organisms than Streptomyces, has opened up new avenues for the production and engineering of bicyclomycin. nih.gov Native production in S. cinnamoneus often requires complex media and long incubation times. nih.gov

Researchers have successfully transferred the entire bcm gene cluster from P. aeruginosa into alternative host organisms. nih.govnih.gov When the cluster was cloned and expressed in Pseudomonas fluorescens, a non-pathogenic and fast-growing bacterium, it resulted in the efficient production of bicyclomycin, with yields reaching up to 34.5 mg/liter in just 14 hours in optimized media. nih.gov This demonstrated that the P. aeruginosa cluster is fully functional and that P. fluorescens is a promising alternative platform for bicyclomycin production. nih.govasm.org In addition to the final product, several BCM-like compounds, likely biosynthetic intermediates or shunt products, were also detected in the heterologous host. nih.gov More recently, a modular cell-free expression system has also been established for the biosynthesis of bicyclomycin, demonstrating that the six key biosynthetic enzymes can be expressed and reconstituted in vitro to produce the complex antibiotic from a chemically synthesized precursor. researchgate.net These heterologous and cell-free systems provide powerful platforms for future work aimed at producing new bicyclomycin derivatives through biosynthetic engineering. biorxiv.orgresearchgate.netresearchgate.net

Development of producer strains via genetic engineering (e.g., in Streptomyces coelicolor, Escherichia coli)

Genetic engineering has been pivotal in creating new microbial chassis for bicyclomycin production. The heterologous expression of the entire bcm gene cluster from its native producer, Streptomyces cinnamoneus, into engineered Streptomyces coelicolor strains (M1146 and M1152) successfully yielded bicyclomycin. nih.govresearchgate.net This was confirmed by liquid chromatography-tandem mass spectrometry (LC-MS²) analysis, which detected a compound with the identical mass and fragmentation profile as an authentic bicyclomycin standard. nih.gov

In Escherichia coli, while production of the final bicyclomycin compound via heterologous expression of the full cluster has faced challenges, individual components of the pathway have been successfully expressed to validate their function. For instance, expressing the cyclodipeptide synthase gene, bcmA, in E. coli resulted in the production of cyclo(L-Ile-L-Leu), the initial diketopiperazine (DKP) core of bicyclomycin. nih.govacs.org This confirmed that BcmA is the enzyme responsible for creating the foundational scaffold of the molecule from aminoacyl-tRNA precursors. nih.govmdpi.com Additionally, the expression of the putative transporter gene, bcmH, in an E. coli strain normally sensitive to the antibiotic conferred a high level of resistance, confirming its role in self-immunity for the producing organism. nih.govacs.org

Table 1: Genetic Engineering Efforts for Bicyclomycin Production

| Host Organism | Genetic Modification | Outcome | Reference |

| Streptomyces coelicolor M1146/M1152 | Heterologous expression of the complete bcm gene cluster from S. cinnamoneus. | Production of bicyclomycin confirmed by LC-MS². | nih.gov |

| Escherichia coli | Expression of bcmA (cyclodipeptide synthase) gene. | Production of the precursor cyclo(L-Ile-L-Leu). | nih.govacs.org |

| Escherichia coli | Expression of bcmH (MFS transporter) gene. | Conferred resistance to bicyclomycin. | nih.govacs.org |

Discovery and utilization of new bacterial producers (e.g., Pseudomonas aeruginosa)

Bioinformatic analysis of sequenced microbial genomes, following the initial identification of the bcm gene cluster in Streptomyces, led to a surprising discovery. Homologous gene clusters were identified in hundreds of isolates of the opportunistic human pathogen Pseudomonas aeruginosa. nih.govnih.gov This was unexpected, as the production of bicyclomycin or its analogs by this species was previously unknown. nih.gov The P. aeruginosa bcm-like gene cluster encodes proteins with significant sequence identity to their Streptomyces counterparts. nih.gov

To confirm its functionality, the bcm gene cluster from P. aeruginosa SCV20265 was heterologously expressed in a non-pathogenic host, Pseudomonas fluorescens SBW25. nih.govnih.gov This resulted in the efficient production of bicyclomycin, demonstrating that the gene cluster is indeed functional and represents a viable alternative platform for antibiotic production. nih.gov In fact, cloning and overexpressing the cluster from P. aeruginosa ATCC 14886 led to high-level production of a molecule identical to bicyclomycin. nih.gov This discovery establishes P. aeruginosa as a new, and globally distributed, natural producer of this important antibiotic. nih.govacs.orgfigshare.com

Comparative analysis of pathway products from different hosts

A crucial aspect of validating new production platforms is ensuring the chemical fidelity of the resulting natural product. Extensive analysis has confirmed that the bicyclomycin produced through the heterologous expression of the P. aeruginosa gene cluster is identical to that produced by the original Streptomyces species. nih.govresearchgate.net The product from the engineered P. aeruginosa pathway exhibits the same mass, retention time, and fragmentation pattern in mass spectrometry analyses as the authentic standard from S. cinnamoneus. nih.govnih.gov

Crucially, the pathway product was proven to be stereochemically identical to authentic bicyclomycin. nih.gov This demonstrates a remarkable conservation of enzymatic function and stereocontrol across these divergent bacterial classes, solidifying the potential of the P. aeruginosa pathway as a reliable source for producing the antibiotic. nih.gov

Evolutionary and Dispersal Mechanisms of the bcm Gene Cluster

The widespread but sporadic distribution of the bcm gene cluster points to a dynamic evolutionary history shaped by the horizontal exchange of genetic material.

Evidence for horizontal gene transfer across bacterial classes

The presence of nearly identical biosynthetic gene clusters for bicyclomycin in such distantly related bacteria—specifically, Gram-positive Actinobacteria (Streptomyces) and Gram-negative Proteobacteria (Pseudomonas, Burkholderia, and Tistrella)—is strong evidence for its dissemination via horizontal gene transfer (HGT). nih.govacs.orgresearchgate.net This represents a rare example of an intact, complex biosynthetic pathway being transferred across different bacterial classes. nih.govnih.gov Putative bcm gene clusters have been identified in at least seven bacterial genera spanning Actinobacteria and the Alphaproteobacteria, Betaproteobacteria, and Gammaproteobacteria classes. nih.govnih.govresearchgate.net The stark contrast between the conserved nature of the gene cluster and its broad, patchy distribution strongly implies that it has been mobilized and transferred between these diverse organisms rather than evolving independently. acs.org

Association with mobile genetic elements

Further strengthening the case for HGT is the consistent association of the bcm gene cluster with mobile genetic elements (MGEs). nih.govdntb.gov.ua In many of the bacteria where the cluster is found, it is located adjacent to genes encoding for transposases, integrases, and other elements associated with genetic mobility. nih.govresearchgate.net For example, in several Mycobacterium and Burkholderia species, the bcm-like clusters are flanked by genes coding for these mobility-related proteins. nih.govacs.org This genomic context suggests that the bcm cluster is part of a mobile genetic cassette that can be excised and integrated into different locations within a genome or transferred between cells, facilitating its spread throughout the microbial world. researchgate.netasm.org

Biosynthetic Pathway Engineering for Novel Compound Generation

The complete characterization of the bicyclomycin biosynthetic pathway, including its six-oxidase cascade, opens the door to creating novel derivatives through pathway engineering. nih.goviipseries.org Researchers have successfully reconstituted the entire biosynthetic pathway in vitro by combining the six key oxidative enzymes (five Fe/α-KG dependent dioxygenases and one cytochrome P450) with the precursor cyclo(L-Ile-L-Leu). acs.orgresearchgate.net This cell-free system allows for the controlled, stepwise synthesis of bicyclomycin and provides a platform for generating analogs by introducing modified precursors or engineered enzymes. researchgate.net

By deleting specific genes within the cluster in the producing host, researchers have been able to accumulate and characterize various biosynthetic intermediates, providing deeper insight into the stepwise enzymatic modifications. researchgate.net This knowledge can be leveraged to halt the pathway at specific points or to introduce enzymes from other pathways, potentially leading to the generation of new bicyclomycin-related metabolites with altered structures and biological activities. nih.goviipseries.org

Strategies for modification and enhanced production

A cornerstone strategy for enhancing bicyclomycin production is the transfer of its biosynthetic gene cluster (BGC) from its native, often slow-growing Streptomyces producers into more amenable heterologous hosts. ukri.orgsci-hub.se Organisms like Escherichia coli and various Pseudomonas species are preferred due to their rapid growth, well-established genetic tools, and potential for high-density fermentation. ukri.orgnih.gov

One successful approach involved developing a Pseudomonas-based fermentation system, which was found to be a "quicker and cleaner" route to producing bicyclomycin compared to the original Streptomyces strains. ukri.org Specifically, the heterologous expression of the bicyclomycin gene cluster from Pseudomonas aeruginosa in Pseudomonas fluorescens SBW25 resulted in BCM yields of 34.5 ± 2.1 mg/liter in just 14 hours. nih.gov This demonstrates the power of heterologous expression not only for production but also for discovering that pathogenic organisms like P. aeruginosa harbor the genetic blueprint for this antibiotic. nih.govnih.gov

Beyond simply moving the gene cluster, further modifications are employed to optimize the host and the pathway itself. These strategies include:

Host Strain Engineering: Utilizing engineered host strains, such as E. coli BAP1, which are optimized for natural product synthesis by expressing essential enzymes like phosphopantetheine transferases (PPTases) that are crucial for the function of biosynthetic enzymes. nih.govsci-hub.se

Pathway Refactoring: This involves re-engineering the BGC with different promoters and regulatory elements to bypass native regulation and achieve more robust and predictable gene expression in the new host. nih.gov

Precursor-Directed Biosynthesis: This technique exploits the substrate flexibility of biosynthetic enzymes by feeding the culture with synthetic analogs of the natural precursors (L-leucine and L-isoleucine), leading to the incorporation of these analogs and the creation of novel bicyclomycin derivatives. nih.gov

Combinatorial Biosynthesis: This advanced method involves the genetic manipulation of the pathway, such as mixing and matching enzymes from different biosynthetic pathways to generate new analogs. nih.gov

A particularly innovative strategy for enhancing production is the use of Phage-Assisted Continuous Evolution (PACE). nih.govmit.edu Researchers have linked the production of bicyclomycin to the survival of a bacteriophage. In this system, higher production of the antibiotic allows for the increased production of infectious phage particles. This creates a powerful selective pressure that, over time, continuously evolves the biosynthetic pathway to yield higher titers of the antibiotic. nih.gov

| Host Organism | Engineering Strategy | Key Finding / Result | Reference |

|---|---|---|---|

| Pseudomonas fluorescens SBW25 | Heterologous expression of P. aeruginosa BCM gene cluster | Achieved bicyclomycin yields of 34.5 ± 2.1 mg/liter in 14 hours. | nih.gov |

| Pseudomonas sp. | Development of a Pseudomonas-based fermentation system | Considered a quicker and cleaner route to production compared to native Streptomyces. | ukri.org |

| Escherichia coli | Phage-Assisted Continuous Evolution (PACE) | Applied selective pressure to evolve the BCM pathway for higher antibiotic yields. | nih.gov |

Rational design for pathway manipulation

Rational design for manipulating the bicyclomycin pathway is predicated on a detailed understanding of the function of each biosynthetic enzyme. ukri.org The identification of the bcm gene cluster revealed a pathway that begins with a cyclodipeptide synthase (CDPS) and features a series of remarkable oxidation reactions catalyzed by six iron-dependent oxidases, including five Fe(II)/α-ketoglutarate-dependent (Fe/α-KG) dioxygenases and one cytochrome P450. nih.govagscientific.com

The core of rational design lies in manipulating these oxidative enzymes, which are responsible for installing the unique bicyclic ether bridge and the trihydroxy unit essential for bicyclomycin's antibiotic activity. nih.govacs.org Research has shown that these enzymes exhibit exquisite regioselectivity, hydroxylating specific C-H bonds on the cyclodipeptide scaffold. researchgate.netresearchgate.net For instance, the enzymes BcmC, BcmE, and BcmG use distinct, mutually orthogonal strategies to achieve hydroxylations at different positions. researchgate.net

This detailed enzymatic knowledge allows for targeted modifications:

Site-Directed Mutagenesis: By altering the active sites of the dioxygenase enzymes, researchers can change their substrate specificity or regioselectivity. researchgate.net This "molecular editing" can be used to hydroxylate the diketopiperazine core at different positions or to accept different cyclodipeptide substrates, thereby creating a library of new bicyclomycin-like compounds. researchgate.netresearchgate.net

Programmable Hydroxylation: The distinct mechanisms of the three Fe(II)/αKGDs (BcmC, BcmE, BcmG) can be exploited in a "programmable" fashion. By selectively expressing combinations of these enzymes, it's possible to control the sequential hydroxylation of various cyclodipeptide substrates, offering a biocatalytic route to diverse and complex molecules. researchgate.net

The ultimate goal of this rational manipulation is to generate new versions of bicyclomycin with improved properties, such as enhanced potency, a broader spectrum of activity, or the ability to overcome resistance mechanisms. ukri.org This approach transforms the biosynthetic pathway into a molecular assembly line that can be reprogrammed to produce rationally designed analogs. sci-hub.seukri.org

| Enzyme | Enzyme Class | Function in Pathway | Potential for Manipulation | Reference |

|---|---|---|---|---|

| BcmA | Cyclodipeptide Synthase (CDPS) | Catalyzes the first step, forming the cyclo(L-Ile-L-Leu) diketopiperazine core. | Engineering to accept different amino acid precursors to create diverse DKP cores. | nih.gov |

| BcmC, BcmE, BcmG | Fe(II)/α-ketoglutarate-dependent dioxygenases | Perform sequential, regioselective hydroxylations on the DKP core. | Mutagenesis to alter regioselectivity; combinatorial expression for programmable C-H activation. | researchgate.netresearchgate.net |

| BcmF | Cytochrome P450 oxidase | Likely involved in the oxidative cyclization to form the bicyclic ether bridge. | Modification to alter ring structures or accept modified substrates. | nih.gov |

Mechanism of Antimicrobial Action and Cellular Impact

Primary Molecular Target: Rho Transcription Termination Factor

The primary cellular target of bicyclomycin (B1666983) is the Rho transcription termination factor, an essential protein in many Gram-negative bacteria responsible for terminating gene transcription. researchgate.nettoku-e.complos.orgmcmaster.ca This interaction is the cornerstone of bicyclomycin's antibacterial activity.

Specificity of Bicyclomycin as a Rho inhibitor

Bicyclomycin is recognized as the only known selective inhibitor of the Rho transcription termination factor. researchgate.netnih.gov Genetic and biochemical evidence has firmly established that Rho is the primary site of action for bicyclomycin in Escherichia coli. nih.govnih.gov This specificity is highlighted by the fact that mutations in the rho gene can confer resistance to the antibiotic. nih.gov The antibiotic binds directly to the Rho protein, interfering with its function. nih.gov While it exhibits broad-spectrum activity against many Gram-negative bacteria, its action against the Gram-positive bacterium Micrococcus luteus has also been noted. researchgate.netnih.gov

Inhibition kinetics of Rho ATPase activity

The inhibition of Rho's poly(C)-stimulated ATPase activity by bicyclomycin follows a non-competitive and reversible pathway with respect to ATP. medchemexpress.comnih.gov This means that bicyclomycin does not directly compete with ATP for its binding site on the Rho protein. nih.gov Kinetic studies have determined the inhibition constant (Ki) for bicyclomycin to be approximately 20 μM. medchemexpress.comnih.gov Dihydrobicyclomycin, a related compound, exhibits similar, though weaker, inhibitory activity with a Ki of 75 μM. nih.gov The antibiotic's inhibition of ATPase activity is a critical aspect of its mechanism, as this enzymatic function is essential for Rho's ability to translocate along the nascent RNA and effect transcription termination. nih.govacs.org

Table 1: Inhibition Constants (Ki) of Bicyclomycin and Dihydrobicyclomycin

| Compound | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|

| Bicyclomycin | 20 μM | Non-competitive (with respect to ATP) |

| Dihydrobicyclomycin | 75 μM | Non-competitive (with respect to ATP) |

Conformational changes and disruption of Rho molecular machinery

Bicyclomycin's inhibitory action is intricately linked to its ability to induce conformational changes in the Rho protein. nih.gov The antibiotic binds to a cleft at the interface of two Rho subunits, close to the ATP binding and RNA tracking sites. acs.org This binding antagonizes the RNA- and ATP-dependent conformational switching of Rho from an open-ring (RNA-loading) state to a closed-ring (active helicase) state. pnas.org By preventing this crucial conformational change, bicyclomycin effectively disrupts the molecular machinery of Rho. researchgate.netacs.org It has been proposed that bicyclomycin sterically hinders the movement of a key glutamic acid residue involved in ATP hydrolysis catalysis. pnas.org Furthermore, fluorescence resonance energy transfer (FRET) studies have shown that ATP binding induces a conformational change in Rho, and these measurements have provided an approximate distance between specific residues and the bound bicyclomycin. nih.gov

Effects on gene expression and protein overproduction

By inhibiting Rho-dependent transcription termination, bicyclomycin leads to significant alterations in gene expression. asm.orgchegg.com The drug causes read-through of transcription at Rho-dependent termination sites, leading to the expression of genes that are normally silenced. nih.govasm.org This can result in the overproduction of certain proteins, which can have a catastrophic and toxic effect on the bacterial cell. researchgate.netmedchemexpress.com For example, noninhibitory concentrations of bicyclomycin have been shown to increase the basal level expression of the tna operon and relieve polarity in the trp operon of E. coli. nih.govasm.org The inhibition of Rho function can also lead to the activation of the kil gene product, an inhibitor of cell division, contributing to the antibiotic's toxic effects. plos.orgbiorxiv.org

Previous mechanistic hypotheses regarding lipoprotein biosynthesis and peptidoglycan assembly

Early research into bicyclomycin's mechanism of action proposed that it interfered with the biosynthesis of lipoprotein and its assembly into the peptidoglycan of the cell envelope in E. coli. medchemexpress.comjst.go.jp It was observed that bicyclomycin inhibited the synthesis of envelope proteins more significantly than cytoplasmic proteins. jst.go.jp Specifically, the synthesis of the bound and free forms of lipoprotein appeared to be particularly sensitive to the antibiotic. jst.go.jp However, subsequent and more definitive research, including genetic and biochemical studies, has firmly established the Rho transcription termination factor as the primary and direct target of bicyclomycin. researchgate.netnih.govnih.gov The effects on lipoprotein and peptidoglycan synthesis are now understood to be downstream consequences of the primary inhibition of Rho-dependent transcription termination, rather than the direct mode of action.

Cellular Responses and Physiological Perturbations

The inhibition of the Rho factor by bicyclomycin triggers a cascade of cellular responses and physiological disturbances. One notable effect is the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS). plos.orgbiorxiv.org This is evidenced by the increased expression of genes involved in the oxidative stress response, such as soxS, katG, ahpC, and oxyR. biorxiv.org The production of ROS can lead to DNA damage, which in turn activates the SOS response, a cellular mechanism for DNA repair. plos.orgbiorxiv.org

A prominent morphological change observed in E. coli treated with bicyclomycin is cell filamentation, where cells elongate without dividing. plos.orgbiorxiv.org This phenotype is associated with the SOS response and the inhibition of the cell division protein FtsZ. plos.org The activation of the kil gene, a known inhibitor of FtsZ, following Rho inhibition, directly contributes to this filamentation. plos.orgbiorxiv.org Furthermore, bicyclomycin treatment has been observed to induce biofilm formation in E. coli. plos.orgbiorxiv.org

Induction of reactive oxygen species (ROS) generation

Treatment of Escherichia coli with bicyclomycin (BCM) has been shown to evoke the generation of reactive oxygen species (ROS). nih.govplos.orgbiorxiv.orgnih.gov This is a significant aspect of its toxicity, complementing its primary function as a Rho inhibitor. nih.govbiorxiv.org The production of ROS is thought to be a consequence of metabolic stress induced by the dysregulation of protein expression following Rho inhibition. plos.org This unregulated protein expression may disrupt critical metabolic pathways like the tricarboxylic acid (TCA) cycle, leading to an increase in ROS. nih.govplos.org

Experimental evidence demonstrates elevated ROS levels in E. coli cells exposed to BCM. biorxiv.org Studies have utilized probes like dihydroethidium (B1670597) (DHE) and 2´,7´-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect increased intracellular ROS. plos.org This oxidative stress is further confirmed by the increased promoter activity of genes responsive to ROS, such as soxS, katG, ahpC, and oxyR, which showed an approximate two-fold increase after BCM treatment. nih.govplos.org Furthermore, the expression level of the SodA protein, a superoxide (B77818) dismutase, was observed to increase by 1.8-fold in the presence of BCM. nih.govbiorxiv.orgplos.org The generation of both superoxide and hydroxyl radicals has been implicated in BCM-treated cells. biorxiv.orgplos.org

Table 1: Effect of Bicyclomycin (BCM) on ROS-Related Gene Expression

| Gene | Fold Increase in Promoter Activity after BCM Treatment | Function |

|---|---|---|

| soxS | ~2-fold plos.org | Transcriptional activator of superoxide response regulon |

| katG | ~2-fold plos.org | Catalase-peroxidase, detoxifies hydrogen peroxide |

| ahpC | ~2-fold plos.org | Alkyl hydroperoxide reductase, detoxifies organic hydroperoxides |

| oxyR | ~2-fold plos.org | Transcriptional regulator for peroxide stress response |

| sodA | 1.8-fold increase in protein level nih.govplos.org | Superoxide dismutase, converts superoxide to hydrogen peroxide |

Activation of the SOS response and DNA damage

A critical consequence of bicyclomycin exposure is the induction of the SOS response, a global response to DNA damage in bacteria. nih.govplos.orgbiorxiv.orgnih.gov The SOS system's activation is a direct result of DNA damage, specifically double-strand breaks (DSBs), caused by the antibiotic. nih.govplos.org Two primary mechanisms are proposed to converge and generate these DSBs: collisions between the replication machinery (replisome) and the transcription elongation complex due to Rho inhibition, and the damaging effects of hydroxyl radicals produced via the induced oxidative stress. nih.govplos.org

The activation of the SOS pathway is a key element in bacterial survival against DNA-damaging agents. elifesciences.org This response involves the RecA protein, which, upon sensing single-stranded DNA at damage sites, becomes activated and mediates the cleavage of the LexA repressor. biologynotesonline.comnih.gov This de-represses over 50 genes involved in DNA repair, recombination, and cell division arrest. nih.gov In the context of bicyclomycin treatment, RecA-GFP reporter fusions have been observed to form filaments that colocalize with damaged DNA, providing a visual confirmation of SOS induction. nih.govplos.orgbiorxiv.orgnih.gov While the SOS response can facilitate DNA repair, it also involves error-prone DNA polymerases that can increase the mutation rate, potentially leading to antibiotic resistance. nih.gov

Impact on bacterial cell division and morphology

One of the most striking morphological changes induced by bicyclomycin in E. coli is cell filamentation. nih.govplos.orgbiorxiv.orgnih.gov This phenotype, where cells continue to grow in length but fail to divide, has been observed since the early studies of the antibiotic. nih.govbiorxiv.org It is now understood that this filamentation is a direct consequence of the SOS response. nih.govbiorxiv.org When DNA damage triggers the SOS pathway, one of the induced genes, sulA (or sfiA), produces a protein that inhibits the function of FtsZ, a crucial protein that forms the Z-ring at the site of cell division. nih.gov This inhibition of FtsZ assembly prevents cell division, leading to the formation of long, filamentous cells. nih.govplos.org Research has shown that cell length can increase by approximately 10-fold in the presence of BCM. plos.org The link between ROS and this phenotype is supported by findings that the addition of ROS quenchers, such as tiron (B1681039) and thiourea (B124793), reduces the extent of cell filamentation caused by BCM. nih.govbiorxiv.org

The cell filamentation observed with bicyclomycin treatment is a direct result of severe defects in septum formation. nih.govplos.orgbiorxiv.orgnih.govplos.org The septum is the new cell wall that forms in the middle of a dividing bacterial cell, ultimately separating it into two daughter cells. Bicyclomycin's action, through the SOS-mediated inhibition of FtsZ, directly blocks this process. nih.gov Fluorescence microscopy using membrane-staining dyes like FM 4-64 has revealed incomplete septum formation in BCM-treated bacteria. biorxiv.orgplos.org While the genomic DNA within these filamentous cells is often partitioned, the physical separation of the cells is aborted due to the lack of a functional septum. nih.govplos.orgbiorxiv.orgnih.gov

Cell filamentation phenotype

Effects on biofilm formation

Interplay with Cellular Regulatory Networks

The cellular impacts of bicyclomycin are rooted in its interaction with a key cellular regulatory hub: the transcription termination factor Rho. nih.govbiorxiv.org Rho is an essential protein in many Gram-negative bacteria that functions to terminate transcription at specific points in the genome. nih.govmedchemexpress.com By inhibiting Rho's ATPase activity, bicyclomycin disrupts this fundamental process. medchemexpress.com

This inhibition leads to pervasive transcription, where RNA polymerase continues past normal termination sites. plos.org This has several downstream consequences that reverberate through cellular regulatory networks:

Activation of the kil gene: The kil gene, located on the Rac prophage in E. coli, codes for an inhibitor of the cell division protein FtsZ. nih.govplos.org The expression of kil is normally suppressed by a Rho-dependent terminator. nih.govplos.org Bicyclomycin treatment releases this suppression, leading to the production of the Kil protein, which contributes to the inhibition of cell division and the filamentation phenotype. nih.govplos.org

Induction of the SOS response: As detailed previously, the conflict between uncontrolled transcription and DNA replication leads to DNA damage, which in turn activates the SOS regulon, a major DNA damage repair network. nih.govplos.orgnih.gov

Metabolic and Oxidative Stress: The untimely overproduction of proteins resulting from read-through transcription can perturb cellular metabolism, such as the TCA cycle, and induce envelope stress, leading to the generation of ROS. nih.govplos.orgmedchemexpress.com This triggers the activation of oxidative stress response networks regulated by proteins like SoxRS and OxyR. nih.govplos.org

Induction of Biofilm Formation: The stress induced by BCM can trigger signaling pathways that lead to the formation of biofilms, a complex developmental process regulated by networks involving second messengers like c-di-GMP and quorum sensing systems like the one mediated by LuxS/AI-2. plos.orgfrontiersin.org

In essence, bicyclomycin's primary inhibition of Rho sets off a domino effect, engaging and perturbing multiple interconnected regulatory networks that control DNA integrity, cell cycle, and stress responses.

Modulation of transcription and translation processes

Bicyclomycin benzoate (B1203000) exerts its antimicrobial effect primarily by targeting and inhibiting the Rho-dependent transcription termination factor in Gram-negative bacteria, such as Escherichia coli. medchemexpress.comtoku-e.comnih.gov The Rho factor is a crucial protein involved in terminating the transcription of many genes. nih.gov By inhibiting this factor, bicyclomycin disrupts the normal regulation of gene expression, leading to a "catastrophic effect" caused by the overproduction of proteins that are not typically expressed constitutively. medchemexpress.comnih.gov This untimely and excessive protein synthesis is toxic to the bacterial cell. medchemexpress.comnih.gov

While its primary target is the Rho factor, bicyclomycin's action indirectly modulates both transcription and translation. The inhibition of transcription termination is the initial step. nih.gov This leads to read-through of transcription into downstream regions of DNA, ultimately affecting which proteins are synthesized. medchemexpress.comnih.gov At lethal concentrations, bicyclomycin has been shown to inhibit the synthesis of both RNA and protein in growing E. coli cells. medchemexpress.commedchemexpress.eu Specifically, it more markedly inhibits the synthesis of envelope proteins compared to cytoplasmic proteins. medchemexpress.eu Research has indicated that the biosynthesis of both the bound and free forms of lipoprotein, which are major envelope proteins, is particularly sensitive to bicyclomycin. medchemexpress.eu

The modulatory effect of bicyclomycin on translation is further highlighted by its synergistic lethality when combined with other antibiotics that inhibit protein or RNA synthesis. asm.orgnih.gov For instance, when used in combination with doxycycline (B596269), a protein synthesis inhibitor, bicyclomycin's bactericidal activity is significantly enhanced against multidrug-resistant Gram-negative pathogens like Klebsiella pneumoniae. asm.orgnih.govresearchgate.net This synergistic effect, where the combined action is much greater than the sum of the individual effects, underscores the interplay between bicyclomycin's disruption of transcription termination and the processes of translation. asm.orgnih.gov

Table 1: Synergistic Lethality of Bicyclomycin with a Translation Inhibitor

| Organism | Antibiotic Combination | Observation | Reference(s) |

|---|---|---|---|

| Klebsiella pneumoniae | Bicyclomycin and Doxycycline | The combination killed over 100-fold more bacteria than either agent alone at concentrations slightly above the Minimum Inhibitory Concentration (MIC). | asm.orgnih.gov |

Biochemical studies have shown that bicyclomycin acts as a non-competitive, reversible inhibitor with respect to ATP for the Rho factor's ATPase activity. medchemexpress.com It does not prevent Rho from binding to RNA or ATP. researchgate.net Instead, it is suggested that bicyclomycin interferes with the proper positioning of ATP within its binding site, which in turn blocks the ATP hydrolysis necessary for Rho's function. researchgate.net

Uncharacterized protective factors and their suppression

Intriguing research has suggested that bicyclomycin may induce currently uncharacterized protective factors within bacteria. researchgate.net This phenomenon was observed in studies examining the synergistic effects of bicyclomycin with other antibiotics. researchgate.net

When bicyclomycin was administered 60 minutes before a tetracycline-class antibiotic (a protein synthesis inhibitor), the expected lethal synergy between the two drugs was diminished. researchgate.net This finding suggests that the initial exposure to bicyclomycin triggers a response in the bacteria that confers a degree of protection against the subsequent antibiotic challenge. researchgate.net The specific nature and mechanism of these protective factors remain unidentified. researchgate.net

The existence of such a protective mechanism has significant implications. Identifying these uncharacterized factors could reveal novel bacterial defense strategies against antibiotics. researchgate.net Furthermore, understanding how to suppress or bypass this protective response could lead to new ways to enhance the efficacy of bicyclomycin and other antibiotics, potentially revitalizing their use against multidrug-resistant infections. researchgate.net

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| Bicyclomycin benzoate |

| Doxycycline |

Structure Activity Relationship Sar Studies and Analogs

Elucidation of Key Structural Features for Rho Inhibition

SAR studies have revealed that while some parts of the bicyclomycin (B1666983) molecule are critical for its interaction with Rho, others can be modified to potentially enhance its inhibitory properties. wikipedia.org The C(1) triol group and the bicyclic [4.2.2] ring system are considered essential for its activity, whereas the C(5)–C(5a) exomethylene moiety is not. wikipedia.orgacs.org

Initial theories suggested that the C(5)–C(5a) exomethylene group might be involved in a covalent attachment to a nucleophilic residue within the Rho protein. nih.gov However, subsequent research has demonstrated that the retention of this exomethylene unit is not a prerequisite for the inhibition of Rho. acs.orgacs.org In fact, studies have shown that alterations to this group can lead to derivatives with increased activity. biorxiv.orgplos.org Thirty-two derivatives with modifications to the C(5)−C(5a) exomethylene unit were synthesized to explore the impact of these changes on function. acs.org These findings opened avenues for creating semisynthetic derivatives with potentially improved pharmacological profiles by modifying this site. wikipedia.org

Further investigation into the C(5)-C(5a) region has involved the synthesis and evaluation of three main categories of analogs: C(5)-unsaturated bicyclomycins, C(5a)-substituted C(5)−C(5a)-dihydrobicyclomycin derivatives, and C(5)-modified norbicyclomycins. acs.org The results indicate that bicyclomycin derivatives featuring a small, unsaturated C(5) unit or C(5),C(5a)-dihydrobicyclomycins with a small, nonpolar substituent at the C(5a) position can effectively inhibit Rho function in vitro. acs.org This suggests that the C(5)−C(5a) unit is not a critical structural element for binding to Rho. acs.org Several C(5a)-substituted C(5),C(5a)-dihydrobicyclomycins demonstrated significant inhibition of rho-dependent activities, with the inhibitory properties of some derivatives approaching that of the parent bicyclomycin. acs.org

| Compound | Relative Rho Inhibitory Activity (Compared to Bicyclomycin) | Antibiotic Activity | Reference |

| Bicyclomycin (1) | Baseline | Active | acs.org |

| C(5a)-bicyclomycincarboxylic acid (5) | Similar to Bicyclomycin | Not detectable | acs.org |

| Methyl C(5a)-bicyclomycincarboxylate (6) | Similar to Bicyclomycin | Diminished | acs.org |

| Ethyl C(5a)-bicyclomycincarboxylate (7) | Similar to to Bicyclomycin | Diminished | acs.org |

| Bicyclomycin C(5)-norketone O-methyloxime (11) | Similar to Bicyclomycin | Diminished | acs.org |

| C(5),C(5a)-dihydrobicyclomycin C(5a)-methyl sulfide (B99878) (18) | Approached that of Bicyclomycin | Not active | acs.org |

| C(5),C(5a)-dihydrobicyclomycin C(5a)-phenyl sulfide (23) | Approached that of Bicyclomycin | Not active | acs.org |

| C(5)−C(5a)-dihydrobicyclomycin-5,5a-diol (31) | Approached that of Bicyclomycin | Not active | acs.org |

Stereochemistry at the C(5) position plays a significant role in the inhibitory activity of bicyclomycin analogs. acs.org Studies comparing geometrical isomers have shown that derivatives with a C(5E) configuration exhibit enhanced inhibitory activity in biochemical assays compared to their corresponding C(5Z) counterparts. acs.orgacs.orgresearchgate.net This suggests that the spatial arrangement of substituents at this position is crucial for optimal interaction with the Rho factor, with the C(5E) geometry being more favorable for binding and inhibition. acs.orgresearchgate.net

In contrast to the modifiable exomethylene group, the C(6)-hydroxy group is essential for the biological activity of bicyclomycin. nih.govresearchgate.net SAR studies have shown that replacing this hydroxyl group with alkoxy or thioalkoxy substituents results in a dramatic loss of inhibitory activity in Rho biochemical assays. nih.govresearchgate.net Further investigations involving the synthesis of C(6)-amino-, C(6)-(hydroxylamino)-, and C(6)-mercaptobicyclomycin also yielded derivatives with low inhibitory activities and no antibiotic effects. nih.gov The critical nature of the C(6)-hydroxy group is attributed to its role as an efficient hydrogen bond donor, which is likely necessary for a key interaction with the Rho protein. nih.govresearchgate.net An alternative or complementary hypothesis is that this group is crucial for the C(6) hemiaminal bond cleavage, a chemical transformation that may be required for the drug's function. nih.govresearchgate.net

| Compound | Modification Site | Effect on Rho Inhibitory Activity | Reference |

| C(6)-alkoxy bicyclomycin derivatives | C(6)-OH | Dramatic loss of activity | nih.gov |

| C(6)-thioalkoxy bicyclomycin derivatives | C(6)-OH | Dramatic loss of activity | nih.gov |

| C(6)-amino-bicyclomycin (13) | C(6)-OH | Low inhibitory activity | nih.gov |

| C(6)-(hydroxylamino)-bicyclomycin (14) | C(6)-OH | Low inhibitory activity | nih.gov |

| C(6)-mercapto-bicyclomycin (15) | C(6)-OH | Low inhibitory activity | nih.gov |

Stereochemical influences on inhibitory activity (e.g., C(5E) vs. C(5Z) isomers)

Synthesis and Evaluation of Semisynthetic Derivatives

The insights gained from SAR studies have guided the chemical synthesis of a wide array of bicyclomycin derivatives to explore the therapeutic potential and refine the pharmacophore. sci-hub.senih.gov

A number of semisynthetic bicyclomycin derivatives have been prepared by modifying various sites on the molecule. sci-hub.senih.gov A general and efficient procedure has been developed for the synthesis of C(5a)-substituted C(5),C(5a)-dihydrobicyclomycins and C(6)-substituted analogs. acs.orgacs.org This common strategy involves the initial protection of the C(2'),C(3')-diol of bicyclomycin as an acetonide. acs.org For C(5a) modifications, the protected bicyclomycin is treated with a nucleophile, which adds across the exomethylene double bond. acs.org For C(6) modifications, the protected intermediate is treated with methanesulfonyl chloride to form a C(6) mesylate in situ, which is then displaced by a chosen nucleophile. acs.org The final step in both pathways is the removal of the acetonide protecting group, typically with trifluoroacetic acid in aqueous methanol, to yield the desired derivative. acs.org Other reported modifications include the preparation of carbonates and carbamates from the primary hydroxyl group and N-alkylation of the dioxopiperazine ring. sci-hub.se The newly synthesized compounds are then chemically characterized using standard analytical techniques before undergoing biochemical and biological evaluation. sci-hub.senih.gov

Exploration of structure-activity relationships for enhanced potency

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of bicyclomycin required for its biological activity. These investigations have guided efforts to create derivatives with improved potency. Research has shown that the [4.2.2]-bicyclic ring and the C(1) triol are fundamental for the inhibition of the Rho protein. wikipedia.org In contrast, the exomethylene group at the C(5)−C(5a) position was found not to be essential for this inhibitory activity. wikipedia.orgnih.gov This finding opened avenues for chemical modification at this site.

Further SAR studies demonstrated that introducing substituents at the 5a-position could yield derivatives with significantly greater potency, in some cases an order of magnitude more efficient at inhibiting Rho than the parent bicyclomycin. wikipedia.orgnih.gov However, modifications to the core [4.2.2] bicyclic unit itself have generally resulted in a loss of activity. For instance, the synthesis of twelve derivatives with modifications at the N-methyl and C(6) positions of the bicyclic unit led to a significant decrease or complete loss of antimicrobial activity and inhibitory function against Rho-dependent ATPase and transcription termination. acs.org Only N(10)-methylbicyclomycin showed moderate inhibitory activity. acs.org This suggests the integrity of the [4.2.2] bicyclic unit is critical for the recognition process between the antibiotic and the Rho factor. acs.org

Interestingly, while the complete bicyclomycin structure is generally considered necessary for its antimicrobial effects, one racemic analog, 10c (R1 = CH2Ph, R2 = OH, R3 = H), demonstrated notable antimicrobial activity against several Gram-positive organisms. nih.gov The minimum inhibitory concentrations for this analog were comparable to those of bicyclomycin against Gram-negative organisms. nih.gov It was also found that the basic bicyclic nucleus of bicyclomycin, without its characteristic side chains, is devoid of antimicrobial activity. nih.gov

| Structural Moiety | Importance for Activity | Effect of Modification | Reference |

|---|---|---|---|

| C(1) Triol Side Chain | Essential | Removal or significant alteration leads to loss of Rho-inhibitory activity. | wikipedia.org |

| [4.2.2]-Bicyclic Ring | Essential | Modifications at N- and C(6)-positions lead to a loss of inhibitory and antimicrobial activities. | wikipedia.orgacs.org |

| C(5)-C(5a) Exomethylene | Not Essential | 5a-substituted derivatives can be an order of magnitude more potent in Rho inhibition. | wikipedia.orgnih.gov |

| Basic Bicyclic Nucleus | Inactive Alone | The core nucleus itself is devoid of antimicrobial activity. | nih.gov |

Rational design of Rho-targeting compounds, including irreversible inhibitors

Bicyclomycin is the only known natural product that selectively inhibits the transcription termination factor Rho, an essential protein in many bacteria. wikipedia.orgnih.govnih.gov This unique mechanism of action makes it an attractive scaffold for the rational design of new antibacterial agents. umich.edutamu.edu Bicyclomycin functions by binding to a site near the ATPase domain and the secondary RNA binding site of Rho, stabilizing a conformation that is incapable of ATP hydrolysis and incompatible with stable RNA binding. nih.govresearchgate.net

The rational design of novel Rho inhibitors leverages the detailed understanding of the bicyclomycin-Rho binding interaction, which has been elucidated through X-ray crystallography, SAR studies, and biochemical assays. wikipedia.orgnih.gov The goal is to develop compounds with improved affinity, specificity, and potency. Virtual screening of compounds that fit into the surface grooves of RhoA critical for its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) has been explored as a strategy to identify new Rho-specific inhibitors. nih.gov

The concept of creating irreversible inhibitors based on the bicyclomycin scaffold has also been considered. However, research suggests that this approach may be challenging. Studies on modifying the [4.2.2] bicyclic unit indicated that placing an irreversible inactivating group at the N- and O-sites would likely prevent the derivative from binding efficiently to Rho in the first place. acs.org This highlights the sensitive nature of the antibiotic-protein interaction and the constraints on modifying the core bicyclic structure. acs.org Therefore, successful rational design must carefully consider which parts of the bicyclomycin structure can be altered without disrupting the essential binding interactions required for Rho inhibition.

Development of Bicyclomycin Analogs

Asymmetric synthetic routes to bicyclomycin scaffolds

The complex, stereochemically rich structure of bicyclomycin has made its synthesis a significant challenge for organic chemists. Developing asymmetric synthetic routes is crucial for producing optically active analogs and exploring their biological activities. Totally synthetic (+/-)-bicyclomycin has been shown to be about half as active as the natural antibiotic, underscoring the importance of stereochemistry. nih.gov

Various strategies have been pursued to achieve the asymmetric synthesis of the bicyclomycin core and its precursors. Chemoenzymatic routes have been developed to produce chiral 2,5-diketopiperazines and 2-oxa-bicyclo[4.2.2]decane-8,10-diones, which are key intermediates. researchgate.net This approach utilizes enzymes to establish key stereocenters with high selectivity. researchgate.net Another approach involves using asymmetric multicomponent reactions, which offer an efficient way to construct chiral molecules from three or more starting materials in a single step. researchgate.net Furthermore, methods have been developed where a single stereocenter, established early in the synthetic sequence using a technique like an asymmetric Michael reaction, controls the relative stereochemistry of all subsequent stereogenic centers in the final product. acs.org

Exploration of novel bicyclic systems

Research into bicyclomycin analogs has included the synthesis and evaluation of entirely new bicyclic systems to understand the structural requirements for antimicrobial activity. nih.gov Synthetic efforts have produced various bicyclic nuclei, such as 8,10-diaza-2-oxabicyclo[4.2.2]decane-7,9-dione and the smaller 7,9-diaza-2-oxabicyclo[3.2.2]nonane-6,8-dione. nih.gov These core structures have then been elaborated with different substituents to mimic the natural product.

However, studies have generally found that the fundamental bicyclic nucleus of bicyclomycin is devoid of antimicrobial properties on its own, indicating that the entire molecular structure, including the side chains, is obligatory for its characteristic activity against Gram-negative bacteria. nih.gov The design and synthesis of new bicyclic diketopiperazines continue to be an area of interest, aiming to create scaffolds that can serve as probes for various biological receptors. acs.org The exploration of novel, sp3-rich bicyclic scaffolds, such as bicyclo[2.1.1]hexanes, is also a growing theme in medicinal chemistry, driven by the potential for these structures to improve the physicochemical and pharmacokinetic properties of drug candidates. nih.govrsc.org

| Bicyclic System | Description | Reference |

|---|---|---|

| 8,10-diaza-2-oxabicyclo[4.2.2]decane-7,9-dione | The core bicyclic ring system found in bicyclomycin. | nih.gov |

| 7,9-diaza-2-oxabicyclo[3.2.2]nonane-6,8-dione | A smaller, contracted ring system analog of the bicyclomycin nucleus. | nih.gov |

| 8,10-diaza-5-methylene-2-oxabicyclo[4.2.2]decane-7,9-dione | A derivative of the core nucleus incorporating the exomethylene group. | nih.gov |

| 7,9-diaza-4-methylene-2-oxabicyclo[3.2.2]nonane-6,8-dione | A contracted ring system analog featuring the exomethylene group. | nih.gov |

Mechanisms of Bacterial Susceptibility and Resistance

Spectrum of Antimicrobial Activity

Bicyclomycin (B1666983) exhibits a targeted spectrum of activity, primarily against Gram-negative bacteria, with some effect on select Gram-positive species.

Bicyclomycin has demonstrated notable activity against a range of Gram-negative bacteria, including many members of the Enterobacteriaceae family. wikipedia.orgnih.gov This includes clinically significant pathogens such as Escherichia coli and Klebsiella pneumoniae. nih.govasm.org Its efficacy extends to carbapenem-resistant Enterobacteriaceae (CRE) and multidrug-resistant (MDR) strains of E. coli and K. pneumoniae. nih.govasm.org The compound is also effective against other Gram-negative bacteria like Shigella and Salmonella species. Studies have reported Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. For both CRE and E. coli, the MIC50 and MIC90 values, representing the concentrations that inhibit 50% and 90% of isolates, respectively, have been reported as 25 µg/mL and 50 µg/mL. nih.govasm.org In the case of K. pneumoniae, the MIC50 is 50 µg/mL and the MIC90 is 200 µg/mL. nih.govasm.org

Table 1: Bicyclomycin MIC Values for Gram-negative Pathogens

| Bacterial Species/Category | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Carbapenem-resistant Enterobacteriaceae (CRE) | 25 | 50 |

| Escherichia coli | 25 | 50 |

| Klebsiella pneumoniae | 50 | 200 |

| Enterobacter cloacae | 100 | 200 |

Data sourced from a study on over 100 multidrug-resistant Gram-negative clinical isolates. nih.gov

While effective against many Gram-negative pathogens, bicyclomycin shows limited activity against certain species. This includes Proteus spp. and Acinetobacter baumannii. wikipedia.orgnih.gov For A. baumannii and other less susceptible drug-resistant bacterial species, both the MIC50 and MIC90 values have been recorded at 200 µg/mL. nih.gov This suggests that achieving therapeutic concentrations to effectively treat infections caused by these organisms with bicyclomycin alone may be challenging. nih.gov

Bicyclomycin's activity is predominantly against Gram-negative bacteria; however, it has been shown to be active against the Gram-positive bacterium Micrococcus luteus. wikipedia.orgnih.govwikiwand.com This particular susceptibility highlights a specific interaction with this organism that is not broadly observed across other Gram-positive species.

Limited activity against specific bacterial species (e.g., Proteus spp., Acinetobacter baumannii)

Synergy with Other Antimicrobial Agents

A significant aspect of bicyclomycin's potential clinical utility lies in its synergistic effects when combined with other antimicrobial agents, particularly those that inhibit protein synthesis.

Research has demonstrated that combining bicyclomycin with bacteriostatic inhibitors of protein synthesis, such as doxycycline (B596269), can lead to a potent bactericidal effect. nih.govukri.org This is a noteworthy finding, as bacteriostatic agents typically antagonize the action of bactericidal drugs. ukri.org The synergy is not limited to doxycycline; similar effects have been observed with other protein synthesis inhibitors like tetracycline (B611298) and chloramphenicol (B1208), as well as the RNA synthesis inhibitor rifampicin (B610482). wikipedia.orgukri.org This combinatorial approach enhances the antimicrobial activity and broadens the potential applications of bicyclomycin, especially against multidrug-resistant infections. nih.govasm.org

The combination of bicyclomycin and doxycycline exhibits what is known as "lethal synergy" or "synthetic lethality". nih.govukri.org While bicyclomycin alone is largely bacteriostatic, meaning it inhibits bacterial growth without killing the bacteria, the addition of a protein synthesis inhibitor transforms it into a rapidly bactericidal agent. wikipedia.orgukri.org Against K. pneumoniae, the combination of bicyclomycin and doxycycline has been shown to kill 100- to 1,000-fold more bacteria than either drug used alone. nih.govasm.orgresearchgate.net

The proposed mechanism behind this synergy involves the inhibition of a protective factor by the protein synthesis inhibitor. nih.gov It is suggested that bicyclomycin treatment alone may induce the expression of a protein that protects the bacteria from the lethal effects of the antibiotic. ukri.org By adding a protein synthesis inhibitor like doxycycline, the production of this protective factor is blocked, allowing bicyclomycin to exert its full bactericidal potential. nih.gov This lethal synergy has been observed at concentrations slightly above the MIC for both agents. nih.gov Follow-up studies in E. coli have indicated that this synergy arises from a blockage of transcription elongation. nih.gov

Overcoming bacteriostatic effects to achieve bactericidal activity

Bicyclomycin on its own is generally considered a bacteriostatic agent, meaning it inhibits bacterial growth rather than actively killing the cells. researchgate.net However, research has revealed that its activity can be converted from bacteriostatic to potently bactericidal through a phenomenon known as "synthetic lethality". researchgate.netlestudium-ias.com This conversion is achieved when bicyclomycin is combined with bacteriostatic inhibitors of gene expression, such as those targeting protein or RNA synthesis. lestudium-ias.comoup.com

This synergistic effect is a significant development, as most antimicrobial combinations involving bacteriostatic agents tend to antagonize, rather than enhance, lethal activity. researchgate.net For instance, when bicyclomycin is administered with bacteriostatic concentrations of antibiotics like tetracycline, chloramphenicol, or rifampicin, a rapid killing of growing Escherichia coli cultures is observed. oup.com This enhanced lethality has been demonstrated across several clinically important Gram-negative pathogens, including Acinetobacter baumannii, Klebsiella pneumoniae, and Salmonella enterica. oup.com

A notable example of this synergy is the combination of bicyclomycin with doxycycline. lestudium-ias.com Against K. pneumoniae, this combination resulted in killing 100- to 1,000-fold more bacteria than either drug used alone. researchgate.netlestudium-ias.com In a murine infection model, the bicyclomycin-doxycycline combination demonstrated superior efficacy compared to monotherapy, significantly reducing the bacterial load and eliminating infection-related histopathological damage in the lungs. lestudium-ias.com This approach of combining bicyclomycin with other bacteriostatic drugs revives its potential as a powerful therapeutic agent for treating multidrug-resistant (MDR) Gram-negative infections. researchgate.netlestudium-ias.com

Table 1: Synergistic Combinations with Bicyclomycin for Bactericidal Activity This table is interactive. You can sort and filter the data.

| Combination Agent | Agent Class | Target Pathogen(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Doxycycline | Protein Synthesis Inhibitor | Klebsiella pneumoniae | 100- to 1,000-fold increase in killing; enhanced efficacy in murine model. | researchgate.netlestudium-ias.com |

| Tetracycline | Protein Synthesis Inhibitor | Escherichia coli | Rapid bactericidal activity observed. | oup.com |

| Chloramphenicol | Protein Synthesis Inhibitor | Escherichia coli | Converted bicyclomycin to a highly lethal agent. | researchgate.netoup.com |

| Rifampicin | RNA Synthesis Inhibitor | Escherichia coli | Led to rapid killing of cultured bacteria. | oup.com |

Mechanisms of Resistance to Bicyclomycin

Resistance to bicyclomycin can occur through several distinct mechanisms, ranging from the expression of specific resistance genes to structural alterations in its molecular target.

Genetic determinants of bicyclomycin resistance (e.g., bcr gene, cflA subfamily)

A primary mechanism of acquired resistance to bicyclomycin is mediated by efflux pumps, which actively transport the antibiotic out of the bacterial cell. acs.org The genetic basis for this is often the presence of the bcr gene (bicyclomycin resistance gene). tandfonline.comnih.gov This gene is a member of the Bcr/CflA subfamily of drug resistance transporters, which belongs to the Major Facilitator Superfamily (MFS) of transporters. acs.orgtandfonline.com

The Bcr/CflA efflux system is known to confer resistance not only to bicyclomycin but also to other antibiotics like chloramphenicol and florfenicol. acs.orgnih.gov The bcr gene has been identified on mobile genetic elements like plasmids and transposons, indicating its potential for horizontal transfer between bacteria. acs.orgnih.gov For example, in Glaesserella parasuis, the bcr gene was identified as part of a transposon, highlighting its mobility. acs.org Homologs to the Bcr/CflA protein have been identified in various bacteria, including Escherichia coli and Salmonella typhimurium, where they contribute to efflux-mediated resistance. nih.govrsc.org

Structural basis of resistance in Rho (e.g., Mycobacterium tuberculosis Rho mutations)

Some bacteria exhibit intrinsic resistance to bicyclomycin due to the specific structure of its target, the transcription termination factor Rho. nih.govresearchgate.net Mycobacterium tuberculosis is a prime example of a species that is resistant to bicyclomycin despite its Rho factor being essential for viability. nih.govresearchgate.net

Cryo-electron microscopy (cryo-EM) studies have elucidated the precise structural reason for this resistance. researchgate.net The Rho factor of M. tuberculosis (MtbRho) possesses a key amino acid substitution within the bicyclomycin binding pocket. researchgate.net Specifically, a leucine (B10760876) residue found in the sensitive E. coli Rho is replaced by a methionine in MtbRho. researchgate.net This single leucine-to-methionine substitution creates a steric bulk, or physical blockage, in the cavity where bicyclomycin would normally bind. researchgate.netlestudium-ias.com This steric hindrance prevents the antibiotic from effectively docking with and inhibiting the MtbRho protein, thus conferring resistance to the drug at the cost of reduced motor efficiency of the Rho factor itself. researchgate.netlestudium-ias.com This molecular mechanism explains the natural resistance of M. tuberculosis and likely its close relatives within the Corynobacteriales order.

Molecular dynamics of antibiotic binding site alterations

The interaction between bicyclomycin and the Rho factor is a dynamic process dependent on the protein's conformational state. The Rho factor is a ring-shaped motor that must transition from an open to a closed-ring conformation to function. Molecular dynamics simulations have provided insight into this process, revealing that the binding pocket for bicyclomycin collapses when the Rho ring closes.

Bicyclomycin exerts its inhibitory effect by binding to the open-ring state of Rho, effectively locking it in this inactive conformation and preventing the transition to the closed, active state required for ATP hydrolysis. Therefore, the antibiotic's efficacy is intrinsically linked to the dynamics of the binding site. Mutations that alter the binding site can disrupt this interaction. For instance, the leucine-to-methionine substitution in M. tuberculosis Rho creates a steric clash that interferes with the stable binding required to lock the open-ring conformation. researchgate.net Other mutations that confer resistance have been identified in the ATP-binding domain of Rho, suggesting they functionally couple the RNA- and ATP-binding domains and alter the conformational changes necessary for inhibition. researchgate.net

Advanced Research Methodologies and Techniques

Spectroscopic and Structural Biology Approaches

The three-dimensional architecture of the Rho protein and its complex with bicyclomycin (B1666983) has been a central focus of investigation, as it holds the key to understanding the antibiotic's inhibitory action.

Application of NMR spectroscopy for structural elucidation and stereochemical analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. springernature.comresearchgate.netnih.gov In the context of bicyclomycin and its derivatives, NMR has been crucial for confirming their chemical structures and determining the stereochemistry of various intermediates in the biosynthetic pathway. researchgate.netnih.gov For instance, detailed 1D and 2D NMR analyses, including COSY, HSQC, HMBC, and NOESY experiments, have been used to assign the planar structures and deduce the relative configurations of stereogenic centers in bicyclomycin precursors. researchgate.netnih.govmdpi.com The analysis of coupling constants and Nuclear Overhauser Effects (NOEs) provides critical information about the spatial arrangement of atoms, which is essential for understanding the molecule's three-dimensional shape and how it interacts with its biological target. researchgate.netlongdom.org

Cryo-electron microscopy (Cryo-EM) for protein-antibiotic complex structures

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for visualizing the structures of large protein complexes at near-atomic resolution. nih.govnih.gov This technique has been pivotal in studying the interaction between bicyclomycin and the Rho protein. researchgate.netresearchgate.netnih.gov A significant breakthrough was the determination of the cryo-EM structure of the Mycobacterium tuberculosis Rho (MtbRho) factor. researchgate.netnih.govbiorxiv.org This study revealed that MtbRho exists in a pre-catalytic, open-ring state. researchgate.netnih.gov The structure provided a molecular basis for the natural resistance of MtbRho to bicyclomycin, identifying a leucine-to-methionine substitution that introduces a steric hindrance in the antibiotic's binding pocket. researchgate.netbiorxiv.orgbiorxiv.org These findings underscore the utility of Cryo-EM in understanding drug resistance mechanisms and provide a structural framework for the development of new antibiotics. researchgate.netnih.gov

X-ray crystallography for binding site definition

X-ray crystallography provides high-resolution three-dimensional structures of molecules in their crystalline state and has been instrumental in precisely defining the binding site of bicyclomycin on the Rho protein. nih.govcreative-biolabs.com Crystal structures of the Rho factor complexed with bicyclomycin and its semi-synthetic derivatives have shown that the antibiotic binds to a pocket adjacent to the ATP and RNA binding sites within the C-terminal half of the protein. nih.govunc.edu This binding prevents ATP turnover by an unexpected mechanism: it physically blocks the binding of the nucleophilic water molecule required for ATP hydrolysis. nih.gov These crystallographic studies have provided a detailed map of the interactions between bicyclomycin and Rho, explaining the structure-activity relationships of different bicyclomycin analogs and serving as a blueprint for the rational design of novel Rho inhibitors. nih.govnih.gov

Biochemical and Biophysical Characterization

Complementing structural studies, a variety of biochemical and biophysical assays have been employed to characterize the functional consequences of bicyclomycin binding to the Rho protein.

In vitro ATPase activity assays of Rho

The Rho protein is an ATP-dependent helicase, and its ability to hydrolyze ATP is essential for its function in transcription termination. annualreviews.org In vitro ATPase activity assays have been a fundamental tool to study the inhibitory effects of bicyclomycin. asm.orgasm.org Kinetic studies have demonstrated that bicyclomycin is a noncompetitive inhibitor of Rho's ATPase activity with respect to ATP. nih.govresearchgate.net This means that the antibiotic does not directly compete with ATP for its binding site. nih.govasm.org Instead, it binds to a different site on the Rho protein, and this binding event allosterically inhibits the hydrolysis of ATP. nih.govnih.gov These assays have been performed using various Rho homologs, including those from Escherichia coli and Mycobacterium tuberculosis, providing insights into the species-specific differences in inhibition. asm.orgoup.com The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by half, for bicyclomycin's inhibition of Rho ATPase activity is approximately 20 μM. pnas.org

Assessment of synthetic lethality via checkerboard assays

Synthetic lethality is a phenomenon where the simultaneous disruption of two genes or pathways results in cell death, while the disruption of either one alone is not lethal. plos.orgbeactica.comresearchgate.net This concept has been explored to enhance the efficacy of bicyclomycin. Checkerboard assays are a standard method used to assess synergistic interactions between two compounds. nih.gov In these assays, various concentrations of two drugs are tested in combination to determine if their combined effect is greater than the sum of their individual effects. Studies have shown that bicyclomycin exhibits synthetic lethality with inhibitors of protein or RNA synthesis, such as doxycycline (B596269). nih.govasm.orgoup.com Although bicyclomycin alone has weak lethal activity, its combination with doxycycline results in a significant increase in bacterial killing. nih.govasm.orgoup.com The fractional inhibitory concentration (FIC) index, a measure of synergy, is often less than 0.5 for the combination of bicyclomycin and doxycycline, indicating a synergistic relationship. nih.govasm.org This approach of combining bicyclomycin with other antibiotics holds promise for treating multidrug-resistant bacterial infections. nih.gov

Table of Research Findings

Table of Mentioned Compounds

Analysis of gene expression profiles under bicyclomycin exposure

Exposure of bacteria to bicyclomycin leads to significant alterations in their gene expression profiles, primarily due to its inhibitory effect on the transcription termination factor Rho. plos.orgresearchgate.netgrantome.com The inhibition of Rho leads to pervasive transcription and the unregulated expression of various proteins, which can perturb critical cellular processes like the tricarboxylic acid (TCA) cycle. plos.orgnih.gov This read-through transcription increases the likelihood of collisions between the transcription elongation complex and the replisome, causing DNA double-stranded breaks (DSBs). plos.orgbiorxiv.org

Consequently, a cascade of gene expression changes is initiated. A key event is the activation of the kil gene, located in the Rac prophage. plos.org The transcription of kil is normally suppressed by a Rho-dependent terminator; bicyclomycin releases this suppression, leading to the expression of the Kil protein, which inhibits the cell division protein FtsZ and causes cell filamentation. plos.orgbiorxiv.org

Furthermore, the cellular stress induced by bicyclomycin triggers the upregulation of genes involved in mitigating reactive oxygen species (ROS). plos.orgnih.gov Studies using GFP-reporter constructs have demonstrated increased promoter activity for genes such as soxS, katG, ahpC, and oxyR following bicyclomycin treatment. plos.orgnih.govbiorxiv.org The induction of soxS is a direct response to elevated intracellular superoxide (B77818) levels. plos.orgnih.gov The DNA damage resulting from DSBs also activates the SOS response pathway, a comprehensive DNA repair system. plos.orgnih.gov High-throughput sequencing has been employed to identify bicyclomycin-sensitive transcripts in pathogens like Vibrio cholerae, providing a broader view of its impact on bacterial transcriptomes.

| Gene/Pathway | Function | Effect of Bicyclomycin Exposure | Reference |

|---|---|---|---|

| Rho factor | Transcription termination | Inhibited | plos.orgresearchgate.net |

| kil | Inhibitor of cell division protein FtsZ | Expression is activated/upregulated | plos.orgbiorxiv.org |

| soxS | Superoxide stress response regulator | Promoter activity increased | plos.orgnih.govbiorxiv.org |

| katG | Catalase-peroxidase, protects against oxidative stress | Promoter activity increased | plos.orgnih.govbiorxiv.org |

| ahpC | Alkyl hydroperoxide reductase, detoxifies peroxides | Promoter activity increased | plos.orgnih.govbiorxiv.org |

| oxyR | Oxidative stress response regulator | Promoter activity increased | plos.orgnih.govbiorxiv.org |

| SOS Response Pathway | DNA damage repair | Activated | plos.orgnih.govbiorxiv.org |

Reactive oxygen species (ROS) detection methods

The antibacterial action of bicyclomycin involves the generation of reactive oxygen species (ROS) in bacterial cells like E. coli. plos.orgnih.govplos.org Several well-established methods, primarily utilizing fluorescent probes, have been employed to detect and quantify this induced oxidative stress. frontiersin.org These techniques are crucial for elucidating the complex mechanisms of bicyclomycin toxicity.

One common method involves the use of dihydroethidium (B1670597) (DHE), a fluorescent dye that is sensitive to superoxide radicals. plos.orgnih.gov Upon reacting with superoxide, DHE is oxidized and intercalates with DNA, emitting a fluorescent signal. Studies using DHE have reported an approximately three-fold increase in superoxide levels in E. coli treated with bicyclomycin. plos.orgnih.govbiorxiv.org